tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamino substituent with chloro and fluoro substituents on the benzene ring. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the piperidine ring.
Substitution with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as thionyl chloride and fluorinating agents.
Protection with tert-Butyl Group: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzylamino moiety, along with the tert-butyl-protected piperidine ring, makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(5-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-10-13(18)4-5-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOFKJYMFEHJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116024 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349715-73-6 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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